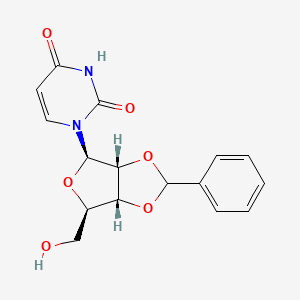
Tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an azidobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azidobenzamide Moiety: This step involves the reaction of an azide compound with a benzamide derivative.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Functionalization: The azide group allows for further functionalization through click chemistry.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Bioconjugation: The azide group can be used for bioconjugation with biomolecules.
Industry:
Materials Science:
Mécanisme D'action
The mechanism of action of tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The azide group can also participate in bioorthogonal reactions, allowing for specific labeling and tracking of biomolecules.
Comparaison Avec Des Composés Similaires
Methyl 1-Boc-azetidine-3-carboxylate: A similar compound with a methyl ester group instead of a tert-butyl ester group.
tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Another azetidine derivative with a cyanomethylidene group.
Uniqueness:
Azide Group: The presence of the azide group in tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate allows for unique reactivity and applications in click chemistry.
Structural Features: The combination of the azetidine ring and the azidobenzamide moiety provides a unique scaffold for further functionalization and application in various fields.
Propriétés
IUPAC Name |
tert-butyl 3-[[(4-azidobenzoyl)amino]methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)21-9-11(10-21)8-18-14(22)12-4-6-13(7-5-12)19-20-17/h4-7,11H,8-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYMIRZACFWCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylcarbamoyl]benzoic acid](/img/structure/B8230473.png)
![tert-butyl (2R)-2-[[(4-aminobenzoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B8230479.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine](/img/structure/B8230484.png)
![Methyl 1-[(3-bromophenyl)methyl]imidazole-4-carboxylate](/img/structure/B8230485.png)

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B8230491.png)

![5-Chloro-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B8230500.png)
![(3S,6S)-3-[(4-iodophenyl)methyl]-1,6-dimethylpiperazine-2,5-dione](/img/structure/B8230516.png)
![methyl (2R)-1-[(4-iodophenyl)methyl]-4-methylpiperazine-2-carboxylate](/img/structure/B8230518.png)

![Methyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8230530.png)


